Pyridarone

概要

説明

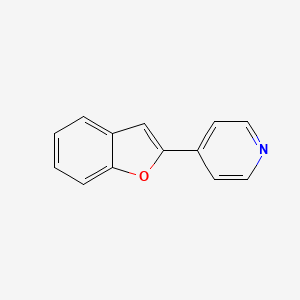

ピリダロンは、ピリジン環がベンゾフラン部分に縮合した構造を持つ複素環式化合物です。この化合物は、さまざまな科学研究分野における潜在的な薬理学的活性と応用によって注目を集めています。

2. 製法

合成経路と反応条件: ピリダロンは、いくつかの方法で合成できます。一般的な方法の1つは、2-(ピリジン-4-イルメトキシ)ベンズアルデヒドを、N,N-ジメチルホルムアミド中で、80℃で3時間、tert-ブトキシカリウムと反応させる方法です。 反応混合物を冷却し、氷冷水を加えて生成物を沈殿させ、その後エタノールから再結晶化する .

工業生産方法: ピリダロンの工業生産は、通常、同様の反応条件を使用して、収率と純度を高めるために最適化された大規模合成を行います。連続フロー反応器や自動化システムを使用することで、生産プロセスの効率とスケーラビリティを向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions: Pyridarone can be synthesized through several methods. One common approach involves the reaction of 2-(pyridin-4-ylmethoxy)benzaldehyde with potassium tert-butoxide in N,N-dimethylformamide at 80°C for 3 hours. The reaction mixture is then cooled, and the product is precipitated by adding ice-cold water, followed by recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

反応の種類: ピリダロンは、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: ピリダロンは酸化されてピリジニウム塩を形成できます。

還元: 還元反応は、ピリダロンを対応するジヒドロピリジン誘導体に変換できます。

置換: ピリダロンは、特にピリジン環の窒素原子で、求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、置換反応に一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物には、ピリジニウム塩、ジヒドロピリジン誘導体、さまざまな置換ピリジンなどがあります。

科学的研究の応用

Medicinal Chemistry

Pyridarone derivatives have shown promising potential in medicinal chemistry due to their diverse biological activities. They are primarily recognized for their roles as:

- Antimicrobial Agents : Pyridine derivatives, including this compound, have demonstrated efficacy against multidrug-resistant pathogens such as Staphylococcus aureus (MRSA) and Escherichia coli. Recent studies indicate that certain pyridine compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

- Anticancer Drugs : A significant number of pyridine-based drugs are approved for cancer treatment. For instance, the pyridine scaffold is present in several anticancer agents that target various pathways involved in tumor growth and proliferation . The ability to modify the pyridine ring allows for tailored pharmacological profiles.

- Central Nervous System Modulators : this compound has been explored for its potential use in treating neurological disorders. Compounds containing the pyridine structure have been developed to address conditions such as Parkinson's disease and Alzheimer's disease .

Drug Development

The chemical versatility of this compound facilitates its application in drug development through:

- Fragment-Based Drug Design : Pyridinones serve as key building blocks in fragment-based approaches to drug discovery. Their ability to act as hydrogen bond donors and acceptors allows researchers to design molecules with enhanced binding affinity to biological targets .

- Structure-Activity Relationship Studies : The modification of the pyridine ring can lead to compounds with improved bioactivity. Research has focused on understanding how changes in structure affect the biological activity of this compound derivatives, which is crucial for optimizing drug efficacy .

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

- Antimicrobial Efficacy : A study demonstrated that specific pyridinone derivatives exhibited high inhibitory activity against Gram-positive bacteria, with some compounds showing over 50% inhibition rates against S. aureus . This highlights the potential for developing new antibiotics from pyridine scaffolds.

- Anticancer Activity : The FDA has approved multiple drugs containing a pyridine ring for cancer treatment. An analysis revealed that 33% of these drugs target cancer cells directly, showcasing the importance of pyridine derivatives in oncology .

作用機序

ピリダロンの作用機序には、特定の分子標的や経路との相互作用が関与しています。ピリダロンは、特定の酵素や受容体を阻害し、薬理作用を引き出すことができます。たとえば、シクロオキシゲナーゼ酵素を阻害して、炎症と痛みを軽減することができます。 さらに、ピリダロンはイオンチャネルや神経伝達物質受容体を調節し、神経疾患における潜在的な治療効果に寄与する可能性があります .

類似化合物:

ピリジン: ベンゾフラン部分が含まれていない、ピリダロンと類似した構造を持つ塩基性複素環式化合物です。

ピラゾール: 多様な生物活性を持つ、窒素を含む別の複素環式化合物です。

ピリミジン: 核酸によく見られる、2つの窒素原子を含む6員環です。

ピリダロンの独自性: ピリダロンの独自の構造は、ピリジン環とベンゾフラン部分を組み合わせることで、独特の薬理学的特性を付与しています。 この融合は、より単純な対応物と比較して、より幅広い生物学的活性を提供するため、創薬における汎用的な足場としての可能性を高めます .

類似化合物との比較

Pyridine: A basic heterocyclic compound with a structure similar to pyridarone but without the benzofuran moiety.

Pyrazole: Another nitrogen-containing heterocycle with diverse biological activities.

Pyrimidine: A six-membered ring containing two nitrogen atoms, commonly found in nucleic acids.

Uniqueness of this compound: this compound’s unique structure, combining a pyridine ring with a benzofuran moiety, imparts distinct pharmacological properties. This fusion enhances its potential as a versatile scaffold for drug development, offering a broader range of biological activities compared to its simpler counterparts .

生物活性

Pyridarone, a member of the pyridazine family, has garnered significant attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antidiabetic, anticancer, anti-inflammatory, and antimicrobial effects. The following sections will detail research findings, case studies, and provide data tables summarizing key studies.

Overview of this compound

This compound is recognized for its structural similarity to other biologically active compounds within the pyridazine class. Its derivatives have been extensively studied for various therapeutic applications due to their ability to interact with multiple biological targets.

Key Biological Activities

-

Antidiabetic Activity

- This compound derivatives have demonstrated the ability to lower blood glucose levels by enhancing glucose uptake in muscle and adipose tissues. For instance, certain derivatives have shown insulin-sensitizing effects in preclinical models, with activity ranging from 7.4% to 37.4% improvement in insulin sensitivity at varying concentrations .

-

Anticancer Activity

- Several studies have indicated that this compound derivatives possess cytotoxic effects against various cancer cell lines. Notably, compounds have been evaluated for their activity against ovarian and breast cancer cells, showing moderate cytotoxicity while sparing non-cancerous cardiac cells . The structure-activity relationship (SAR) analyses suggest that specific substituents significantly influence antiproliferative activity .

-

Anti-inflammatory Activity

- Research has identified this compound as a potent inhibitor of inflammatory pathways. In a screening of pyridazinones, several compounds exhibited the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, with some compounds demonstrating significant reduction in interleukin-6 (IL-6) production .

- Antimicrobial Activity

Table 1: Summary of Biological Activities of this compound Derivatives

Table 2: Case Studies on this compound Derivatives

| Study Title | Findings | |

|---|---|---|

| Antidiabetic Effects of Pyridazinones | Significant reduction in blood glucose levels in animal models | Promising candidates for diabetes treatment |

| Cytotoxicity Against Cancer Cells | Moderate cytotoxicity observed in ovarian cancer cell lines | Potential for development as anticancer drugs |

| Anti-inflammatory Screening | Identification of compounds that inhibit NF-κB activity | Valuable leads for anti-inflammatory therapies |

特性

IUPAC Name |

4-(1-benzofuran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTULKCVKOMQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220630 | |

| Record name | Pyridarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-04-3 | |

| Record name | 4-(2-Benzofuranyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridarone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L91231V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。